1-Amino-1-(2,3-dichlorophenyl)acetone
Description
1-Amino-1-(2,3-dichlorophenyl)acetone is an organic compound with the IUPAC name 1-amino-1-(2,3-dichlorophenyl)propan-2-one (inferred from structural analogs in ). Its molecular formula is C₉H₇Cl₂NO, and its molecular weight is approximately 218.07 g/mol. The compound features a 2,3-dichlorophenyl group attached to a propan-2-one backbone with an amino substituent. This structure combines a halogenated aromatic ring with a ketone and amine functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
1270533-77-1 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-amino-1-(2,3-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-4,9H,12H2,1H3 |
InChI Key |
ANKYDGHVRDEDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2,3-dichlorophenyl)acetone typically involves the reaction of 2,3-dichlorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of 1-Amino-1-(2,3-dichlorophenyl)acetone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2,3-dichlorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Amino-1-(2,3-dichlorophenyl)acetone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,3-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-amino-1-(2,3-dichlorophenyl)acetone, enabling comparative analysis of their properties and applications:
2-Amino-2-(2,3-dichlorophenyl)acetic acid
- Molecular Formula: C₈H₇Cl₂NO₂
- Molecular Weight : 220.05 g/mol
- Key Features :
- Replaces the propan-2-one group with an acetic acid moiety.
- Retains the 2,3-dichlorophenyl group.
- Implications: The carboxylic acid group enhances polarity and solubility in aqueous media compared to the ketone-containing analog. Potential use as a metabolite or intermediate in drug synthesis (e.g., for antipsychotics like aripiprazole, which share dichlorophenyl motifs) .
1-Amino-1-(2,3-dimethylphenyl)acetone
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight : 177.24 g/mol
- Key Features: Substitutes chlorine atoms on the phenyl ring with methyl groups. Retains the amino-propanone backbone.
- Implications :
Dichlorophenyl Piperazines (e.g., Cariprazine, Brexpiprazole)
- Example Structure : Aripiprazole lauroxil () includes a 2,3-dichlorophenyl group linked to a piperazine ring.
- Key Features: Larger molecular frameworks with piperazine or extended alkyl chains. Exhibit potent DHCR7 enzyme inhibition, affecting cholesterol biosynthesis at nanomolar concentrations (e.g., 5 nM for cariprazine).
- Implications: The amino-acetone group in 1-amino-1-(2,3-dichlorophenyl)acetone lacks the piperazine moiety critical for DHCR7 binding in antipsychotics. This suggests divergent biological targets and applications .
Structural and Functional Data Table
Key Research Findings
- Biological Activity: Unlike dichlorophenyl piperazines, the absence of a piperazine ring in 1-amino-1-(2,3-dichlorophenyl)acetone likely limits its interaction with enzymes like DHCR6. However, the dichlorophenyl group may confer affinity for aromatic receptor targets in the central nervous system .
Biological Activity
1-Amino-1-(2,3-dichlorophenyl)acetone is an organic compound with the molecular formula CHClNO. It features an amino group and a dichlorophenyl moiety attached to an acetone framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications.
Chemical Structure and Properties
The structure of 1-Amino-1-(2,3-dichlorophenyl)acetone can be represented as follows:
This compound's unique structural attributes contribute to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that 1-Amino-1-(2,3-dichlorophenyl)acetone exhibits significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria.
Antiviral Activity
In addition to antimicrobial effects, this compound has shown promising antiviral activity. Preliminary investigations suggest that it may interfere with viral replication processes, although detailed mechanisms remain to be elucidated. The interaction with specific viral enzymes could be a focal point for future research.
The biological activity of 1-Amino-1-(2,3-dichlorophenyl)acetone is believed to involve modulation of enzyme activity and receptor interactions. Studies have indicated that the compound might bind to specific targets within microbial cells, leading to alterations in metabolic pathways that inhibit growth or replication.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinctive features of 1-Amino-1-(2,3-dichlorophenyl)acetone:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Amino-1-(3-chlorophenyl)acetone | CHClNO | Similar structure; different chlorophenyl position |
| 1-Amino-1-(4-chlorophenyl)acetone | CHClNO | Variation in chlorophenyl position; different reactivity |
| 1-Amino-2-methylpropan-2-one | CHNO | Lacks chlorophenyl group; simpler structure |
This table highlights how the presence of the dichlorophenyl group in 1-Amino-1-(2,3-dichlorophenyl)acetone influences its biological interactions compared to other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and pharmacological characterization of derivatives of this compound. One particular study reported on the synthesis of various analogs and their biological evaluations, revealing that modifications in the chlorophenyl group significantly impacted their antimicrobial efficacy .
Furthermore, a pharmacokinetic study indicated that compounds similar to 1-Amino-1-(2,3-dichlorophenyl)acetone exhibited varying degrees of absorption and metabolism in animal models, underscoring the importance of structural nuances in determining biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Amino-1-(2,3-dichlorophenyl)acetone, and how can reaction conditions be optimized?
- Methodology : A widely used approach involves coupling 2,3-dichlorophenylacetic acid derivatives with amines via carbodiimide-mediated reactions (e.g., EDCl) in dichloromethane at 273 K. Triethylamine is often added to neutralize byproducts . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. For example, slow crystallization from methylene chloride yields high-purity crystals suitable for X-ray analysis .
Q. How can spectroscopic techniques (NMR, IR, X-ray) be applied to characterize this compound?
- Methodology :
- NMR : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorophenyl groups; amine protons at δ 2.5–3.5 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 54.8°–77.5°) and hydrogen-bonding patterns (N–H⋯O dimers with R₂²(10) motifs) .
Q. What purification strategies are effective for isolating 1-Amino-1-(2,3-dichlorophenyl)acetone?
- Methodology : Liquid-liquid extraction with dichloromethane and brine removes unreacted reagents. Column chromatography (silica gel, ethyl acetate/hexane gradient) separates intermediates. Recrystallization in methylene chloride improves purity, with yields dependent on cooling rates .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and conformational stability of this compound?
- Methodology : Density Functional Theory (DFT) simulations calculate energy-minimized conformers, focusing on steric repulsion between the dichlorophenyl and acetamide groups. Software like ACD/Labs predicts logP values (~2.8) and solubility profiles, aiding in solvent selection . Molecular docking studies assess binding affinity to biological targets (e.g., enzymes) .
Q. What experimental and computational approaches resolve contradictions in reported crystallographic data?
- Methodology : Compare asymmetric unit conformers (e.g., dihedral angles: 54.8° vs. 77.5°) using Rietveld refinement. Validate hydrogen-bonding networks (N–H⋯O) against Cambridge Structural Database entries. Address discrepancies by re-evaluating crystallization solvents (e.g., polarity effects on packing) .
Q. How can in vitro assays evaluate the bioactivity of derivatives of this compound?
- Methodology :
- Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Enzyme inhibition : Monitor acetylcholinesterase activity via Ellman’s method (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~50 µM for HepG2) .
Q. What strategies control regioselectivity in electrophilic substitution reactions of the dichlorophenyl ring?
- Methodology : Direct substitution using HNO₃/H₂SO₄ at 0°C favors para positions due to steric hindrance from chlorine atoms. Transition-metal catalysis (e.g., Pd/Cu) enables meta-functionalization under mild conditions . Monitor reaction progress via HPLC-MS to identify intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
